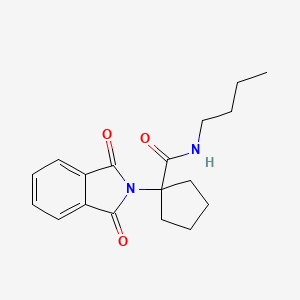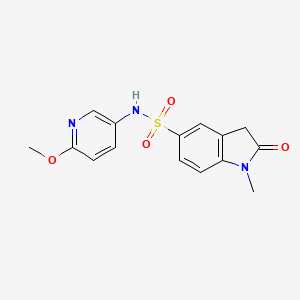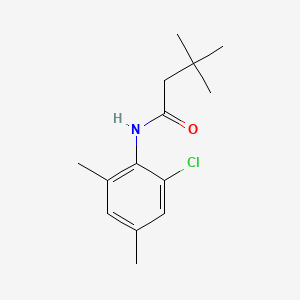![molecular formula C12H18N2O3S2 B7471540 N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide, also known as STX-209, is a potential therapeutic agent that has been studied for its ability to treat various neurological disorders. It is a small molecule that acts as an agonist of GABA-B receptor, which has been implicated in the regulation of neuronal excitability and synaptic plasticity.
Mécanisme D'action
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide acts as an agonist of GABA-B receptor, which is a metabotropic receptor that modulates neuronal excitability and synaptic plasticity. GABA-B receptor is a heterodimeric receptor composed of GABA-B1 and GABA-B2 subunits. N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide binds to the GABA-B1 subunit and enhances the activity of the receptor. This leads to the inhibition of neurotransmitter release and the modulation of ion channel activity, which results in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including glutamate, GABA, and dopamine. It has also been shown to modulate ion channel activity, including calcium, potassium, and sodium channels. N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has been shown to improve synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. This leads to the improvement of cognitive function and behavior in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier and reach the central nervous system. It has a high affinity for GABA-B receptor and can selectively modulate its activity. It has been shown to have a good safety profile and does not produce significant side effects. However, N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain its effects. It is also difficult to administer to animals due to its low solubility in water.
Orientations Futures
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has several potential future directions for research. It can be studied for its potential therapeutic effects on other neurological disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. It can also be studied for its potential to improve cognitive function and memory in healthy individuals. The mechanism of action of N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide can be further elucidated to understand its effects on neuronal excitability and synaptic plasticity. The synthesis method of N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide can be optimized to improve its yield and purity. Overall, N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has the potential to be a promising therapeutic agent for various neurological disorders and warrants further research.
Méthodes De Synthèse
The synthesis of N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide involves the reaction of 5-bromo-2-thiophenemethanol with cyclohexanecarboxylic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate is then treated with sulfamic acid and triethylamine to yield N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide. The synthesis method has been optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has been studied for its potential therapeutic effects on various neurological disorders, including fragile X syndrome, autism spectrum disorder, and epilepsy. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has been shown to improve behavioral symptoms in individuals with fragile X syndrome, including hyperactivity, social withdrawal, and anxiety. Autism spectrum disorder is a neurodevelopmental disorder that affects social interaction and communication. N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has been studied for its potential to improve social behavior and communication in individuals with autism spectrum disorder. Epilepsy is a neurological disorder characterized by recurrent seizures. N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has been shown to reduce seizure frequency and severity in animal models of epilepsy.
Propriétés
IUPAC Name |
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c13-19(16,17)11-7-6-10(18-11)8-14-12(15)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMIHNAOVGKOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(S2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)



![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)

![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)

![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)
![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)